tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate
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Overview
Description
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate is an organic compound with a complex structure It is a derivative of propanoic acid and contains an amino group, a tert-butyl ester, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The amino group is introduced through a subsequent reaction, often involving the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with various pathways in the body.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
- tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
- tert-butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
Uniqueness
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
PECVVRKPPVSLDH-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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